molecular formula C12H13N3O2S B2869557 (5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid CAS No. 313534-22-4

(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid

Cat. No. B2869557
CAS RN: 313534-22-4
M. Wt: 263.32
InChI Key: ZPFHRIOKAMZMLK-UHFFFAOYSA-N
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Description

The compound is also known as 4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid . It has a molecular formula of C15H19N3O2S .


Molecular Structure Analysis

The compound has a linear formula of C10H11N3S . The molecular weight is 205.283 . More detailed structural analysis such as NMR or X-ray crystallography data is not available in the search results.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.283 . Other physical and chemical properties such as solubility, stability, and reactivity are not available in the search results.

Scientific Research Applications

Antitumor and Antibacterial Applications

A study by Hafez, Alsalamah, and El-Gazzar (2017) detailed the synthesis of a series of compounds including thiophene and thieno[3,2-d] pyrimidine derivatives. These compounds were evaluated for their antitumor activity against liver, colon, and lung cancer cell lines, with some showing higher activity than doxorubicin, a standard antitumor drug. Additionally, they exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).

Synthesis and Characterization of Heterocyclic Derivatives

Chen and Liu (2019) synthesized a variety of tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives and characterized them to understand the influence of structural modifications on their molecular geometry and conformation. These compounds form supramolecular architectures through stacking interactions and hydrogen bonds, highlighting their potential in material science and drug design (Chen & Liu, 2019).

Application in Synthesis of Imide and Schiff's Base Derivatives

Sabry, Flefel, Al-Omar, and Amr (2013) reported the synthesis of a series of compounds starting from thieno[2,3-d]pyrimidine derivatives, showing good antimicrobial activities. This study underscores the versatility of thieno[2,3-d]pyrimidine derivatives in synthesizing compounds with potential therapeutic applications (Sabry, Flefel, Al-Omar, & Amr, 2013).

Aldose Reductase Inhibitory Activity

Ogawva, Yamawaki, Matsusita, Nomura, Kador, and Kinoshita (1993) prepared a series of 2,4-dioxo-thieno[2,3-d]pyrimidin-1-acetic acids with a benzyl moiety and tested them for aldose reductase inhibitory activity. Some compounds showed potent activity, highlighting their potential in treating complications related to diabetes (Ogawva et al., 1993).

properties

IUPAC Name

2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-9(17)5-13-11-10-7-3-1-2-4-8(7)18-12(10)15-6-14-11/h6H,1-5H2,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFHRIOKAMZMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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